molecular formula C16H24O3 B8458837 3',4'-Dimethoxy-2-propylvalerophenone

3',4'-Dimethoxy-2-propylvalerophenone

Cat. No.: B8458837
M. Wt: 264.36 g/mol
InChI Key: UBQCEBNHWKWVOC-UHFFFAOYSA-N
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Description

3',4'-Dimethoxy-2-propylvalerophenone is a useful research compound. Its molecular formula is C16H24O3 and its molecular weight is 264.36 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-propylpentan-1-one

InChI

InChI=1S/C16H24O3/c1-5-7-12(8-6-2)16(17)13-9-10-14(18-3)15(11-13)19-4/h9-12H,5-8H2,1-4H3

InChI Key

UBQCEBNHWKWVOC-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3′,4′-Dimethoxyvalerophenone. 3′,4′-Dimethoxyvalerophenone (9.91 grams, 55 mmol) was added over 20 minutes to a cooled (0° C.) stirred solution of lithium diisopropylamide (28.9 milliliters, 2M, 57.8 mmol). After an additional 5 minutes the solution was cooled to −78° C. and 1-iodopropane (10.73 milliliters, 110 mmol) was rapidly added. The solution was allowed to slowly warm to room temperature and stirring was continued for 3 days. Reaction progress was monitored by TLC (30%, ethyl acetate/hexane, UV) and an equilibrium had been reached after three days between starting material (Rf=0.15), monoalkylated product (Rf=0.32) and dialkylated product (Rf=0.42). The reaction was treated with water (60 milliliters), ethyl acetate (100 milliliters) and a saturated solution of sodium bicarbonate (100 milliliters). The organic layer was separated and washed successively with 5% hydrochloric acid (100 milliliters) and saturated aqueous sodium bicarbonate (100 milliliters). The organic layer was dried over magnesium sulfate and concentrated to afford 15.17 grams of crude product as an orange oily liquid. The crude product was purified by flash chromatography (silica gel, 20% ethyl acetate/hexane) to afford 3.68 (25%) of the dialkylated product (3′,4′-dimethoxy-2-propylvalerophenone) as a yellow solid and 1.01 grams (8%) of the monoalkylated product (3′,4′-dimethoxyvalerophenone) as a yellow oily liquid: 1H NMR (CDCl3) δ 7.65-7.50 (m, 2H), 6.95-6.85 (m, 1H), 3.95 (s, 3H), 3.94 (s, 3H ), 2.99-288 (m, 2H), 1.52-1.34 (m, 2H), 1.04-0.91 (m, 3H); 13C NMR (CDCl3), δ 199.1, 152.9, 148.8, 130.2, 122.5, 110.0, 109.8, 55.9, 55.8, 37.7, 26.7, 22.4, 13.8.
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0 (± 1) mol
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100 mL
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60 mL
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Name
ethyl acetate hexane
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Synthesis routes and methods II

Procedure details

3′,4′-Dimethoxyacetophenone (9.91 grams, 55 mmol) was added over 20 minutes to a cooled (0° C.) stirred solution of lithium diisopropylamide (28.9 milliliters, 2M, 57.8 mmol). After an additional 5 minutes the solution was cooled to −78° C. and 1-iodopropane (10.73 milliliters, 110 mmol) was rapidly added. The solution was allowed to slowly warm to room temperature and stirring was continued for 3 days. Reaction progress was monitored by TLC (30% , ethyl acetate/hexane, UV) and an equilibrium had been reached after three days between starting material (Rf=0.15), monoalkylated product (Rf=0.32) and dialkylated product (Rf=0.42). The reaction was treated with water (60 milliliters), ethyl acetate (100 milliliters) and a saturated solution of sodium bicarbonate (100 milliliters). The organic layer was separated and washed successively with 5% hydrochloric acid (100 milliliters) and saturated aqueous sodium bicarbonate (100 milliliters). The organic layer was dried over magnesium sulfate and concentrated to afford 15.17 grams of crude product as an orange oily liquid. The crude product was purified by flash chromatography (silica gel, 20% ethyl acetate/hexane) to afford 3.68 (25%) of the dialkylated product (3′,4′-dimethoxy-2-propylvalerophenone) as a yellow solid and 1.01 grams (8%) of the monoalkylated product (3′,4′-dimethoxyvalerophenone) as a yellow oily liquid: 1H NMR (CDCl3) δ7.65-7.50 (m, 2H), 6.95-6.85(m, 1H), 3.95(s, 3 H), 3.94(s, 3 H), 2.99-2.88(m, 2 H), 1.81-1.64(m, 2 H), 1.52-1.34(m, 2 H), 1.04-0.91(m, 3 H). 13C NMR (CDCl3) δ199.1, 152.9, 148.8, 130.2, 122.5, 110.0, 109.8, 55.9, 55.8, 37.7, 26.7, 22.4, 13.8.
Quantity
9.91 g
Type
reactant
Reaction Step One
Quantity
28.9 mL
Type
reactant
Reaction Step Two
Quantity
10.73 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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